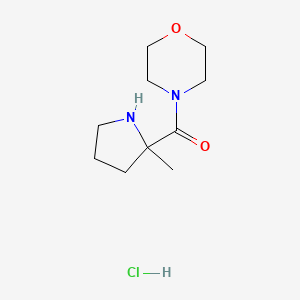
(2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride
描述
(2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride , also known by its chemical formula C₁₁H₁₇N₃O·HCl , is a synthetic compound with potential pharmaceutical applications. It falls within the category of heterocyclic building blocks and exhibits interesting structural features.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. While I don’t have specific analytical data for this product, it is essential to confirm its identity and purity during synthesis. Researchers typically employ various reagents and conditions to achieve the desired product. For detailed synthetic pathways, consult relevant literature.
Molecular Structure Analysis
The molecular structure of (2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride consists of a pyrrolidine ring (with a methyl substituent) linked to a morpholine ring via an amide linkage. The presence of the morpholine moiety suggests potential bioactivity.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. Researchers investigate its behavior under different conditions, such as acid-base reactions, nucleophilic substitutions, and oxidative processes. These reactions inform its potential applications and functional groups for further modification.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 207.27 g/mol.
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under different storage conditions (e.g., temperature, light, humidity).
科学研究应用
Analysis and Detection Techniques
Research on pyrrolidinophenone derivatives, which share structural similarities with the compound , highlights the development of analytical methods for detecting these substances in biological fluids. Techniques such as solid-phase extraction and chromatography-mass spectrometry are crucial for identifying and quantifying these compounds, indicating the importance of advanced analytical methods in the study of novel psychoactive substances (Synbulatov et al., 2019).
Surface Chemistry and Surfactants
The study of pyrrolidone-based surfactants reveals the chemical versatility and surface-active properties of pyrrolidone derivatives. These compounds, including morpholine derivatives, can enhance the performance of surfactants in industrial and pharmaceutical applications by improving water solubility and reducing toxicity (Login, 1995).
Drug Discovery and Pharmacology
Pyrrolidine rings, a core structural component of many bioactive molecules, including those related to the compound , are extensively utilized in medicinal chemistry. Their incorporation into drug candidates can lead to improved pharmacokinetic properties and biological activity, underscoring the role of pyrrolidine derivatives in the development of new therapeutics for various diseases (Li Petri et al., 2021).
Environmental Implications
The photocatalytic degradation of pollutants, including morpholine derivatives, in water showcases the environmental applications of research on these compounds. Understanding their degradation pathways and by-products is essential for assessing the environmental impact and developing methods for the removal of such contaminants (Pichat, 1997).
Pharmacological Interest
Morpholine derivatives, due to their structural diversity and presence in various pharmacologically active compounds, have been extensively studied for their broad spectrum of biological activities. Research focuses on the design and synthesis of novel morpholine and pyran derivatives, highlighting the therapeutic potential of these scaffolds in drug development (Asif & Imran, 2019).
安全和危害
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers should follow safety protocols when working with this compound.
- Environmental Impact : Consider its impact on the environment during disposal.
未来方向
- Biological Evaluation : Investigate its pharmacological activity (e.g., antimicrobial, anticancer, anti-inflammatory).
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Formulation Development : Design suitable dosage forms (e.g., tablets, injections).
- Clinical Trials : If promising, move toward clinical trials for potential therapeutic use.
Remember that this analysis is based on available information, and further research is essential. For specific details, consult relevant scientific literature and consider collaborating with experts in the field.
属性
IUPAC Name |
(2-methylpyrrolidin-2-yl)-morpholin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(3-2-4-11-10)9(13)12-5-7-14-8-6-12;/h11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHOVZUKBDBTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



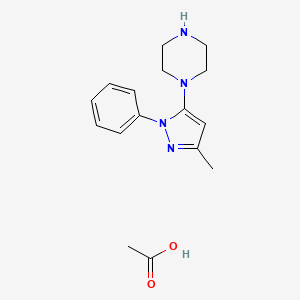
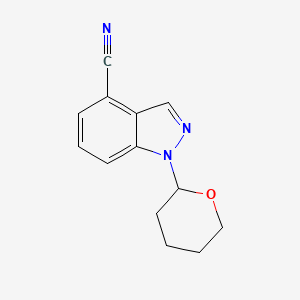
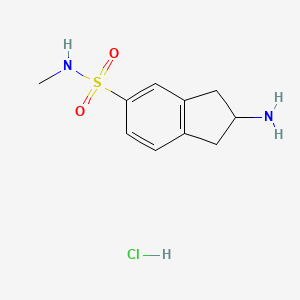
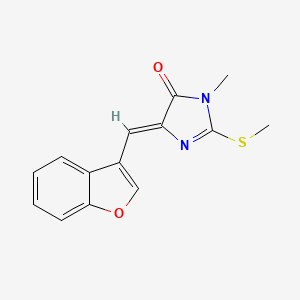
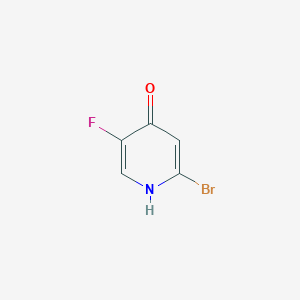

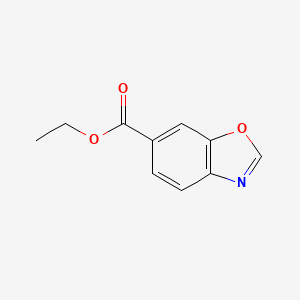
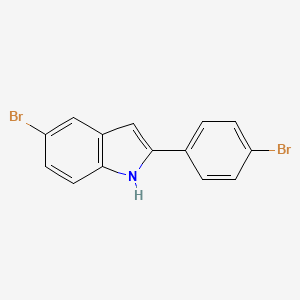
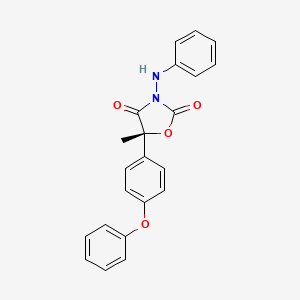
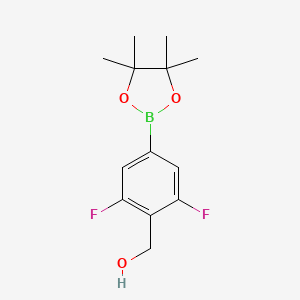
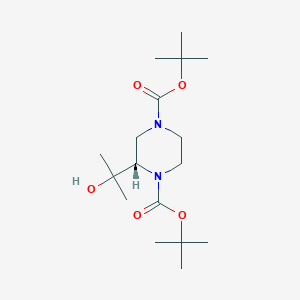
![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)
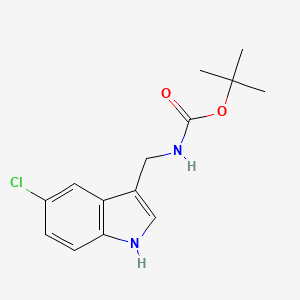
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)